2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid
Overview
Description
The compound “2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also includes a cyclopropylmethyl group attached to the 2-position of the thiazole ring and a carboxylic acid group attached to the 5-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the cyclopropylmethyl group, and the attachment of the carboxylic acid group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, being aromatic, would contribute to the compound’s stability. The cyclopropyl group could add strain to the molecule due to its small ring size .
Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The thiazole ring might undergo electrophilic substitution reactions, while the carboxylic acid could participate in typical acid-base reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water .
Scientific Research Applications
Synthesis and Chemical Properties
- A study demonstrated a new method for synthesizing thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. These compounds, including 5-spirocyclopropane-annelated thiazoline-4-carboxylates, are formed through Michael addition and intramolecular substitution reactions. They are notable for their structural similarity to penicillamine, a significant compound in medicinal chemistry (Nötzel et al., 2001).
- Novel 2-amino-1,3-thiazole-5-carboxylates were synthesized using ultrasonic and thermally mediated aminolysis, marking an advancement in the synthesis techniques of thiazole derivatives. This method showed high efficiency in nucleophilic displacement reactions (Baker & Williams, 2003).
Biological Activity and Potential Applications
- Researchers explored the antimicrobial potential of thiazolyl-acetic acid derivatives. One compound, in particular, displayed robust antibacterial and antifungal activities, suggesting its use as a biocide or preservative agent in cosmetics and detergents. This study highlighted the compound's superior performance compared to conventional agents like parabens (Shirai et al., 2013).
- A series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and assessed for their fungicidal and antivirus activities. Some compounds demonstrated significant activity against multiple fungi and viruses, offering a new strategy for managing these pathogens (Fengyun et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)6-4-9-7(12-6)3-5-1-2-5/h4-5H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLQZARDLCZJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1526717-05-4 | |
Record name | 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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